molecular formula C23H30N4O4S B11320555 1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide

1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide

Cat. No.: B11320555
M. Wt: 458.6 g/mol
InChI Key: MKWQQAUXJQVRAS-UHFFFAOYSA-N
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Description

1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a phthalazinone moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate electrophiles.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N4O4S

Molecular Weight

458.6 g/mol

IUPAC Name

1-[5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methylphenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H30N4O4S/c1-3-27-23(29)19-7-5-4-6-18(19)21(25-27)17-9-8-15(2)20(14-17)32(30,31)26-12-10-16(11-13-26)22(24)28/h8-9,14,16H,3-7,10-13H2,1-2H3,(H2,24,28)

InChI Key

MKWQQAUXJQVRAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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